![molecular formula C21H16FN3O4 B2558987 2-(2-Fluorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide CAS No. 1797544-90-1](/img/structure/B2558987.png)
2-(2-Fluorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and phenyl groups) could contribute to the compound’s stability, while the electronegative fluorine atom could create a polar bond with the adjacent carbon, potentially affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The compound could also participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase the compound’s stability and affect its boiling and melting points .Wissenschaftliche Forschungsanwendungen
Novel Compound Synthesis and Characterization
- The compound is related to a novel synthesis approach where derivatives like 1,3,4-oxadiazole containing benzimidazole moiety have been synthesized. These derivatives undergo detailed structural characterization through NMR, showcasing the compound's potential for further applications in material science or as intermediates for more complex chemical syntheses (Li Ying-jun, 2012).
Antimicrobial Applications
- Derivatives of this compound have been evaluated for antimicrobial properties. Specifically, derivatives with fluorine atoms and 1,3,4-oxadiazole rings showed potent antimicrobial activities against a broad panel of bacterial and fungal strains. This indicates the compound's potential use in developing new antimicrobial agents (K. Parikh & D. Joshi, 2014).
Anticancer Research
- Certain derivatives of the compound have been synthesized and investigated for their potential as Collapsin response mediator protein 1 (CRMP 1) inhibitors, with implications in treating small lung cancer. These derivatives demonstrated significant cell growth inhibition, marking their relevance in anticancer drug development (Ishan I. Panchal et al., 2020).
Photoreactive Properties
- Research into photoreactions of related compounds, such as flutamide (a compound with similar functional groups), has revealed different photoreactions in various solvents. This insight could inform the compound's applications in photodynamic therapy or the development of light-sensitive materials (Y. Watanabe et al., 2015).
Energetic Material Development
- The compound's structure is akin to those used in synthesizing insensitive energetic materials, blending oxadiazole rings for stability and performance. These materials have applications in safer explosives or propellants, highlighting the compound's utility in defense and aerospace industries (Qiong Yu et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O4/c22-15-7-2-4-9-17(15)28-13-19(26)23-16-8-3-1-6-14(16)12-20-24-21(25-29-20)18-10-5-11-27-18/h1-11H,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFCVOMZXYUDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

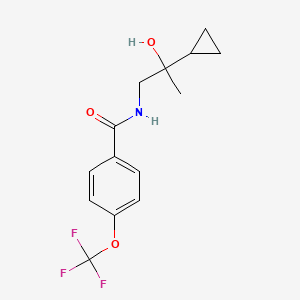
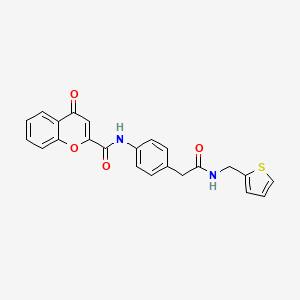

![1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone](/img/structure/B2558908.png)
![Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558909.png)

![1-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2558912.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558913.png)
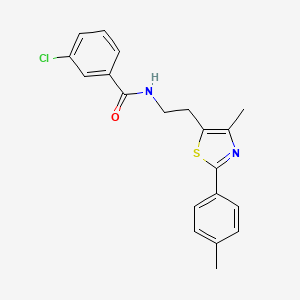
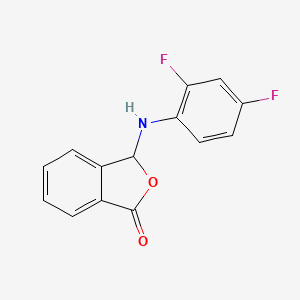
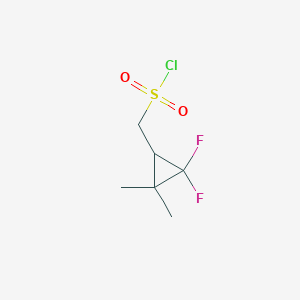
![Ethyl (5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2558922.png)
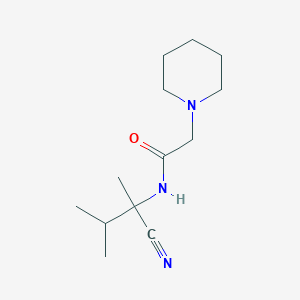
![6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2558927.png)